molecular formula C23H22N4OS B12038534 3-(4-(4-Ethoxyphenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine CAS No. 477330-16-8

3-(4-(4-Ethoxyphenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B12038534
CAS No.: 477330-16-8
M. Wt: 402.5 g/mol
InChI Key: DMMGAUKSJIZDJX-UHFFFAOYSA-N
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Description

“3-(4-(4-Ethoxyphenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine” is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(4-(4-Ethoxyphenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine” typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the ethoxyphenyl and methylbenzylthio groups. Common reagents used in these reactions include hydrazine, ethyl bromide, and thiol compounds. Reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to increase yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“3-(4-(4-Ethoxyphenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine” can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated reagents, strong acids or bases, elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, “3-(4-(4-Ethoxyphenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer properties. Research in this area could lead to the development of new therapeutic agents.

Medicine

In medicine, the compound’s potential pharmacological activities could be investigated for the treatment of various diseases. Its triazole moiety is known to interact with biological targets, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “3-(4-(4-Ethoxyphenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine” would depend on its specific biological activity. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole structure with known biological activities.

    4-Ethoxyphenyl derivatives: Compounds with similar aromatic structures and potential pharmacological properties.

    Benzylthio compounds: Molecules containing the benzylthio group, known for their diverse chemical reactivity.

Uniqueness

“3-(4-(4-Ethoxyphenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine” stands out due to its combination of functional groups, which may confer unique chemical and biological properties. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and development.

Properties

CAS No.

477330-16-8

Molecular Formula

C23H22N4OS

Molecular Weight

402.5 g/mol

IUPAC Name

3-[4-(4-ethoxyphenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C23H22N4OS/c1-3-28-21-12-10-20(11-13-21)27-22(18-9-6-14-24-15-18)25-26-23(27)29-16-19-8-5-4-7-17(19)2/h4-15H,3,16H2,1-2H3

InChI Key

DMMGAUKSJIZDJX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3C)C4=CN=CC=C4

Origin of Product

United States

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